[S(R)]-N-[(S)-(phenyl)[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](phenyl)methyl]-2-methyl-2-propanesulfinamide
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Overview
Description
[S®]-N-(S)-(phenyl)[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide is a complex organic compound that features a unique combination of phosphine and sulfinamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-(S)-(phenyl)[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide typically involves multiple steps:
Formation of the Phosphine Ligand: The diphenylphosphino group is introduced through a reaction involving diphenylphosphine and a suitable halogenated precursor.
Xanthene Derivative Synthesis: The xanthene core is synthesized through a Friedel-Crafts alkylation reaction, followed by functionalization to introduce the diphenylphosphino group.
Sulfinamide Introduction: The sulfinamide moiety is introduced via a reaction between a sulfinyl chloride and an amine, followed by coupling with the xanthene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
[S®]-N-(S)-(phenyl)[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide undergoes various types of chemical reactions:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of phosphine oxides.
Reduction: Formation of the corresponding amine.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
[S®]-N-(S)-(phenyl)[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide has several applications in scientific research:
Catalysis: It is used as a ligand in asymmetric catalysis, particularly in the synthesis of chiral molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, especially in the design of enzyme inhibitors.
Material Science: It is used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of [S®]-N-(S)-(phenyl)[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide involves its interaction with molecular targets through its phosphine and sulfinamide groups. The phosphine group can coordinate with metal centers, facilitating catalytic processes. The sulfinamide group can form hydrogen bonds and other interactions with biological targets, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a simpler structure but similar amine functionality.
2-Hydroxy-2-methylpropiophenone: A compound with a different functional group but used in similar applications.
Uniqueness
[S®]-N-(S)-(phenyl)[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide is unique due to its combination of phosphine and sulfinamide groups, which provide distinct reactivity and interaction profiles. This makes it particularly valuable in asymmetric catalysis and other specialized applications.
Properties
IUPAC Name |
(R)-N-[(S)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-phenylmethyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H38NO2PS/c1-37(2,3)43(40)39-34(27-17-9-6-10-18-27)30-23-15-24-31-35(30)41-36-32(38(31,4)5)25-16-26-33(36)42(28-19-11-7-12-20-28)29-21-13-8-14-22-29/h6-26,34,39H,1-5H3/t34-,43+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKADKPVTWWGNZ-PSBPOGMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=CC=C6)NS(=O)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C6=CC=CC=C6)N[S@](=O)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H38NO2PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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